2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as CTHRC1 inhibitor, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases including cancer, fibrosis, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor is not fully understood. However, it is believed that the compound inhibits the function of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, which is a secreted protein that promotes cell proliferation, migration, and invasion. 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to activate several signaling pathways including the Wnt/β-catenin pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway, which are involved in cell proliferation, migration, and invasion. Inhibition of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid may therefore reduce the activation of these pathways and inhibit cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor have been studied in preclinical models. In cancer, the inhibitor has been shown to reduce tumor growth and metastasis in several types of cancer including breast cancer, lung cancer, and pancreatic cancer. In fibrosis, the inhibitor has been shown to reduce tissue fibrosis in several organs including the liver, lung, and kidney. In cardiovascular diseases, the inhibitor has been shown to reduce neointima formation and improve vascular remodeling after injury.
Advantages and Limitations for Lab Experiments
The 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to be effective in preclinical models of cancer, fibrosis, and cardiovascular diseases. However, there are also some limitations to using the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor in lab experiments. The inhibitor may have off-target effects on other proteins or pathways, which may complicate the interpretation of the results. In addition, the inhibitor may have limited bioavailability or toxicity in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor. First, further studies are needed to elucidate the mechanism of action of the compound and its effects on signaling pathways in cancer, fibrosis, and cardiovascular diseases. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of the compound in vivo, and to evaluate its safety and efficacy in clinical trials. Third, studies are needed to identify biomarkers that can predict the response to the compound in different diseases and patient populations. Finally, studies are needed to explore the potential of the compound in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid involves several steps. The starting material is 2-aminothiazole, which is reacted with acetyl chloride to form 2-acetamidothiazole. The resulting compound is then treated with cyclohexenylmagnesium bromide to form 2-[[2-(Cyclohexen-1-yl)acetyl]amino]thiazole. Finally, the compound is oxidized with potassium permanganate to yield 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid.
Scientific Research Applications
The 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor has been studied for its potential therapeutic applications in various diseases including cancer, fibrosis, and cardiovascular diseases. In cancer, 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to promote tumor growth and metastasis, and inhibition of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to reduce tumor growth and metastasis in preclinical models. In fibrosis, 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to promote collagen production and tissue fibrosis, and inhibition of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to reduce tissue fibrosis in preclinical models. In cardiovascular diseases, 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to promote vascular smooth muscle cell proliferation and migration, and inhibition of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to reduce neointima formation in preclinical models.
properties
IUPAC Name |
2-[[[2-(cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(6-9-4-2-1-3-5-9)14-7-12-15-10(8-19-12)13(17)18/h4,8H,1-3,5-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIFGZATLMAGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.